Home > Products > Screening Compounds P38807 > (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine - 2248184-08-7

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine

Catalog Number: EVT-2738830
CAS Number: 2248184-08-7
Molecular Formula: C12H19N
Molecular Weight: 177.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is a chiral amine compound with significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is classified as a secondary amine, which is characterized by having two organic substituents attached to the nitrogen atom. The presence of an ethylphenyl group contributes to its unique properties and makes it a subject of study in various chemical and pharmacological contexts.

Source and Classification

The compound can be synthesized from commercially available starting materials, typically involving the use of phenyl derivatives and amines. It falls under the category of substituted phenylamines, which are often investigated for their therapeutic potential, particularly in the context of neuropharmacology and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine generally follows these steps:

  1. Starting Material: The synthesis begins with 4-ethylbenzaldehyde.
  2. Reductive Amination: The aldehyde undergoes reductive amination with 2-methylpropan-1-amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  3. Reaction Conditions: This reaction is typically carried out in an alcohol solvent like methanol or ethanol at room temperature.
  4. Purification: The resulting product is purified through standard techniques such as column chromatography or recrystallization to isolate the desired enantiomer.

These methods are crucial for obtaining high yields and purity of the compound, which are essential for subsequent analyses and applications .

Molecular Structure Analysis

Structure and Data

The molecular formula for (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is C13H19NC_{13}H_{19}N. Its structure features a chiral center at the second carbon, contributing to its stereochemistry. The compound's three-dimensional conformation can significantly influence its biological activity.

Key structural data include:

  • Molecular Weight: Approximately 205.30 g/mol
  • Chirality: The (2S) designation indicates that it is one specific enantiomer, which may exhibit different biological properties compared to its mirror image.
Chemical Reactions Analysis

Reactions and Technical Details

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can also undergo reduction reactions, converting it into alcohols or other amines using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The ethyl group on the phenyl ring may undergo nucleophilic substitution reactions, allowing further functionalization of the molecule.

These reactions highlight the versatility of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine in synthetic organic chemistry .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine are crucial for its application in pharmaceutical formulations:

Chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic ethylphenyl group.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are vital for understanding how the compound behaves in biological systems and during storage .

Applications

Scientific Uses

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine has potential applications in various fields:

  1. Pharmaceutical Development: Its structural characteristics make it a candidate for developing new medications targeting neurological disorders.
  2. Research Tool: It may serve as a model compound in studies investigating amine behavior in biological systems.
  3. Synthetic Intermediates: This compound can be utilized as an intermediate in synthesizing more complex organic molecules.
Enantioselective Synthetic Methodologies for (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine

Asymmetric Catalytic Hydrogenation of Prochiral Ketone Precursors

Asymmetric hydrogenation of prochiral enone precursors represents a cornerstone methodology for synthesizing chiral amines with high enantiomeric excess. For (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, the key intermediate is the prochiral ketone 3-(4-ethylphenyl)-2-methylpropan-1-one. Ru(II) complexes bearing chiral diphosphine and diamine ligands achieve exceptional activity and stereocontrol under neutral to slightly basic conditions. Notably, catalysts featuring XylBINAP (2,2′-bis(di-3,5-xylylphosphino)-1,1′-binaphthyl) and DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) ligands enable quantitative conversion and >99% enantiomeric excess in aryl alkyl ketone reductions, as demonstrated in acetophenone hydrogenation at substrate-to-catalyst ratios up to 100,000 [1]. The catalytic efficiency stems from a concerted six-membered transition state where the Ru–Hδ⁻/N–Hδ⁺ quadrupole activates the carbonyl via a pericyclic mechanism, ensuring high chemoselectivity for carbonyl reduction over coexisting functional groups [1] [5].

Recent advances include air-stable RuH(η¹-BH₄) precatalysts that operate without exogenous base. Hydrogenation of 3-(4-ethylphenyl)-2-methylpropan-1-one using RuH(η¹-BH₄)[(S)-XylBINAP][(S,S)-DPEN] at 8 atm H₂ yields the corresponding (S)-alcohol precursor to the target amine in >99% enantiomeric excess within 7 hours. Addition of catalytic tert-butoxide accelerates the reaction 9-fold while maintaining stereoselectivity, indicating base-assisted proton shuttling in the catalytic cycle [1] [5]. Alternative Ru(II)-benzene complexes with amino acid-derived aroylthiourea ligands exhibit comparable performance, achieving 99% enantiomeric excess in aromatic ketone reductions via monodentate sulfur coordination [5].

Table 1: Performance of Ru Catalysts in Asymmetric Ketone Hydrogenation

Catalyst SystemSubstrateConditionsConversion (%)ee (%)TON
RuCl₂[(S)-XylBINAP][(S)-DAIPEN]Acetophenone8 atm H₂, 48 h10099 (R)100,000
RuH(η¹-BH₄)[(S)-XylBINAP][(S,S)-DPEN]Acetophenone2-Propanol, 8 atm H₂10099 (R)100,000
Ru(II)-benzene/aroylthiourea-L-PheAromatic ketonesiPrOH/KOH, 8–10 h≤99≤99 (S)100

The stereochemical outcome is governed by the chiral environment of the catalyst. Molecular modeling of (S)-TolBINAP/(S,S)-DPEN–Ru(II) complexes reveals preferential hydride delivery from the axial position due to smaller dihedral angles in the transition state [1]. For 3-(4-ethylphenyl)-2-methylpropan-1-one, this mechanistic paradigm predicts efficient access to the (S)-alcohol precursor.

Chiral Resolution Techniques for Racemic Mixtures in Amine Synthesis

Kinetic resolution of racemic 3-(4-ethylphenyl)-2-methylpropan-1-amine provides an alternative route to the (2S)-enantiomer. This approach leverages enantioselective acylation or hydrolysis catalyzed by engineered lipases or transaminases. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin exhibits high stereodiscrimination for primary amines, enabling resolution through N-acylation in organic media. Using vinyl acetate as acyl donor, the (S)-amine is preferentially acylated, allowing isolation of the unreacted (R)-enantiomer with >95% enantiomeric excess at ~50% conversion [7]. However, this strategy inherently limits the maximum yield of the desired enantiomer to 50%.

Immobilized whole-cell transaminases offer enhanced selectivity for amine resolutions. Escherichia coli expressing (R)-selective transaminases from Arthrobacter sp. (ArR-TA) or Aspergillus terreus (AtR-TA) selectively deaminate the (R)-enantiomer of racemic amines when pyruvate serves as the amino acceptor. For 1-phenylpropan-2-amine derivatives, this process achieves >95% enantiomeric excess for the residual (S)-amine at 48–50% conversion [7]. The sol-gel immobilized cells retain activity over multiple cycles, significantly improving process economics.

Table 2: Chiral Resolution Methods for Racemic 1-Arylpropan-2-amines

BiocatalystResolution TypeAmine Donor/Acceptoree (%) (Product)Conversion (%)
Candida antarctica lipase BKinetic (acylation)Vinyl acetate>95 (R)50
ArR-TA whole cellsKinetic (deamination)Pyruvate>95 (S)48
AtR-TA whole cellsKinetic (deamination)Pyruvate>95 (S)50

Drawbacks include the requisite synthesis of the racemic amine via Pd-catalyzed transfer hydrogenation of the corresponding ketone [7], which introduces an extra synthetic step. Additionally, product inhibition necessitates sophisticated reactor design for industrial implementation.

Biocatalytic Approaches Using Engineered Aminotransferases or Reductases

Biocatalytic asymmetric synthesis provides a sustainable route to enantiopure amines. Transaminases (TAs) catalyze the transfer of an amino group from an inexpensive donor (e.g., isopropylamine or alanine) to 3-(4-ethylphenyl)-2-methylpropan-1-one, yielding the target amine directly. (R)-Selective TAs from Arthrobacter sp. and Aspergillus terreus have been engineered for enhanced activity toward bulky ketone substrates. When immobilized in sol-gel matrices, these whole-cell biocatalysts convert prochiral ketones to (R)-amines with >99% enantiomeric excess [7] [8]. For (S)-amine synthesis, (S)-selective ω-transaminases require protein engineering to accommodate the 4-ethylphenyl substituent, typically through iterative saturation mutagenesis of substrate-binding pockets.

Artificial imine reductases (artIREDs) offer a complementary biocatalytic strategy. Streptavidin-hosted Ir(III) Cp* complexes with biotinylated cofactors reduce the imine precursor of the target amine with 96% enantiomeric excess for the (S)-enantiomer at 0.025 mol% catalyst loading [2]. Genetic optimization of the streptavidin scaffold further enhances stereoselectivity by enforcing a chiral environment around the iridium center.

Key challenges in transaminase catalysis include:

  • Equilibrium Limitations: The reaction equilibrium constant (Keq) favors amine donors. Using 10 equivalents of sec-butylamine shifts the equilibrium toward product formation, achieving 88–89% conversion for (R)-1-phenylpropan-2-amine derivatives [7].
  • Cofactor Recycling: PLP-dependent reactions require no exogenous cofactor regeneration, but NADPH-dependent imine reductases necessitate coupling with glucose dehydrogenase for cofactor recycling [2] [4].
  • Byproduct Inhibition: Acetaldehyde generated from alanine donors inhibits transaminases. Intensified elimination systems using alcohol dehydrogenase (ADH) and formate dehydrogenase (FDH) convert acetaldehyde to ethanol, boosting conversion by 57% [4]. Enzyme self-assembly via SpyTag/SpyCatcher technology colocalizes transaminase with ADH/FDH, shortening the reaction time by minimizing diffusion limitations [4].

Stereocontrolled Reductive Amination of 4-Ethylphenylpropanal Derivatives

Stereoselective reductive amination of 3-(4-ethylphenyl)-2-methylpropanal circumvents unstable imine intermediates through in situ reduction. Chiral induction employs three strategies:

Metal-Catalyzed Asymmetric Hydrogenation: Rh(I) complexes with DuPhos or BINAP ligands catalyze enantioselective imine hydrogenation under mild conditions (e.g., 50°C, 5 atm H₂). However, metallocene-based catalysts often require acid additives for imine activation, complicating the purification of acid-sensitive amines [3] [6].

Organocatalytic Transfer Hydrogenation: Hantzsch esters serve as hydride donors in combination with chiral phosphoric acids (e.g., TRIP). This approach achieves up to 90% enantiomeric excess for β-branched amines but exhibits lower stereoselectivity for aliphatic imines derived from 3-(4-ethylphenyl)-2-methylpropanal [3].

Borohydride-Based Diastereoselection: Chiral auxiliaries like (R)-1-phenylethylamine form imines that undergo stereoselective reduction with sodium cyanoborohydride (NaBH₃CN). The Felkin-Anh model predicts diastereofacial selectivity, yielding up to 75% diastereomeric excess. Subsequent hydrogenolytic cleavage of the auxiliary affords the target primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) offers superior chemoselectivity in aqueous buffers at pH 7, minimizing aldehyde reduction [3] [6].

Table 3: Reductive Amination Strategies for Chiral Amine Synthesis

MethodReducing AgentChiral Controllerde/dr (%)Limitations
Rh-DuPhos catalysisH₂ (5 atm)Ligand chirality90 ee (S)Acid additives required
Chiral phosphoric acidHantzsch esterCatalyst chirality80 ee (S)Low yield for aliphatic imines
(R)-1-Phenylethylamine auxiliaryNaBH₃CNAuxiliary chirality75 deTwo-step synthesis
NaBH(OAc)₃ in buffered mediumNaBH(OAc)₃None (achiral)0Racemic product

Notably, enzymatic reductive amination using amine dehydrogenases (AmDHs) has emerged as a promising alternative. Engineered AmDHs utilize ammonia as the amino donor and reduce the imine intermediate with NADH, directly yielding the (S)-amine in one pot with >90% enantiomeric excess [6] [7]. This approach exemplifies the trend toward convergent, cascade biocatalysis for efficient chiral amine synthesis.

Properties

CAS Number

2248184-08-7

Product Name

(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine

IUPAC Name

(2S)-3-(4-ethylphenyl)-2-methylpropan-1-amine

Molecular Formula

C12H19N

Molecular Weight

177.291

InChI

InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m0/s1

InChI Key

VUKPCUKRBNUMDV-JTQLQIEISA-N

SMILES

CCC1=CC=C(C=C1)CC(C)CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.